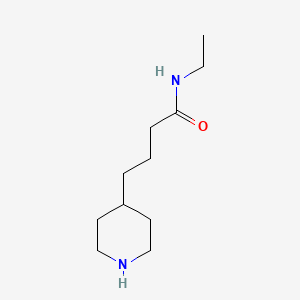

N-Ethyl-4-piperidin-4-yl-butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-piperidin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-13-11(14)5-3-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRKECQLTQPRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302325 | |

| Record name | 4-Piperidinebutanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521074-80-6 | |

| Record name | 4-Piperidinebutanamide, N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521074-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinebutanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Piperidin 4 Yl Butyramide and Analogues

Retrosynthetic Analysis of N-Ethyl-4-piperidin-4-yl-butyramide

A retrosynthetic analysis of N-Ethyl-4-piperidin-4-yl-butyramide reveals several logical disconnections. The most apparent disconnection is at the amide bond, which simplifies the target molecule into two key synthons: an N-ethyl-4-aminopiperidine derivative and a butyryl synthon. This approach is a common strategy in the synthesis of N-acylpiperidines.

Further disconnection of the N-ethyl-4-aminopiperidine synthon can be envisioned through the removal of the ethyl group on the piperidine (B6355638) nitrogen, leading to 4-aminopiperidine (B84694). Alternatively, the entire piperidine ring can be constructed through various cyclization strategies. The butyramide (B146194) side chain can be derived from butyric acid or its activated derivatives, such as butyryl chloride or butyric anhydride (B1165640).

Precursor Chemistry and Starting Material Selection for Piperidine-4-yl and Butyramide Scaffolds

The synthesis of N-Ethyl-4-piperidin-4-yl-butyramide relies on the availability of suitable precursors for both the piperidine and butyramide portions of the molecule.

Piperidine-4-yl Scaffold Precursors:

A crucial precursor for many synthetic routes is 4-piperidone. un.org This versatile starting material can undergo reductive amination to introduce the desired amine functionality at the 4-position. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common to control reactivity at the piperidine nitrogen. For instance, 1-Boc-4-piperidone is a frequently used intermediate that allows for selective manipulation of the 4-position before deprotection and subsequent N-alkylation. un.org

Alternative strategies for constructing the piperidine ring include intramolecular cyclization reactions. mdpi.com These can involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com The choice of precursors for these cyclizations depends on the specific methodology employed, but often involves linear molecules containing both a nitrogen source and a reactive functional group.

Butyramide Scaffold Precursors:

The butyramide moiety is typically introduced using a butyrylating agent. Common precursors include:

Butyric acid

Butyryl chloride

Butyric anhydride

The choice of reagent often depends on the specific coupling conditions and the nature of the amine being acylated.

Amide Bond Formation Strategies for N-Ethyl-4-piperidin-4-yl-butyramide Synthesis

The formation of the amide bond is a critical step in the synthesis of N-Ethyl-4-piperidin-4-yl-butyramide. Several established methods can be employed for this transformation.

Acylation with Acid Chlorides or Anhydrides:

A straightforward approach involves the reaction of an N-ethyl-4-aminopiperidine derivative with butyryl chloride or butyric anhydride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Peptide Coupling Reagents:

For more controlled and milder conditions, various peptide coupling reagents can be utilized to facilitate the amide bond formation between N-ethyl-4-aminopiperidine and butyric acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Dehydrating agents that activate carboxylic acids. |

| Phosphonium Salts (e.g., BOP, PyBOP) | Form active esters that readily react with amines. |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | Highly efficient coupling reagents that minimize side reactions. |

Regioselective and Stereoselective Synthetic Approaches for N-Ethyl-4-piperidin-4-yl-butyramide Derivatives

The synthesis of derivatives of N-Ethyl-4-piperidin-4-yl-butyramide often requires control over regioselectivity and stereoselectivity, particularly when introducing substituents on the piperidine ring.

Regioselectivity:

Achieving regioselectivity is crucial when functionalizing the piperidine ring. The use of protecting groups on the piperidine nitrogen, such as the Boc group, can direct reactions to other positions on the ring. un.org For instance, lithiation of N-Boc-piperidine followed by reaction with an electrophile can lead to substitution at the 2-position.

Stereoselectivity:

The synthesis of chiral derivatives of N-Ethyl-4-piperidin-4-yl-butyramide necessitates stereoselective methods. Several strategies can be employed:

Use of Chiral Starting Materials: Starting with a chiral piperidine precursor, such as a commercially available enantiopure piperidine derivative, can transfer the stereochemistry to the final product.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation or cyclization can induce enantioselectivity, leading to the formation of a specific stereoisomer. mdpi.com For example, asymmetric hydrogenation of a pyridine (B92270) precursor can yield a chiral piperidine. mdpi.com

Diastereoselective Reactions: If a chiral center already exists in the molecule, subsequent reactions can be influenced by this center, leading to the preferential formation of one diastereomer. The Mannich reaction, for instance, can be used to control the stereochemistry of piperidines. mdpi.comajchem-a.com

Post-Synthetic Modifications and Functional Group Interconversions on the N-Ethyl-4-piperidin-4-yl-butyramide Scaffold

Once the core N-Ethyl-4-piperidin-4-yl-butyramide scaffold is assembled, further modifications can be made to introduce a variety of functional groups.

Modifications at the Piperidine Nitrogen: The ethyl group on the piperidine nitrogen can be replaced with other alkyl or aryl groups through N-dealkylation followed by N-alkylation or N-arylation reactions. For example, N-alkylation can be achieved using alkyl halides. google.com

Modifications on the Piperidine Ring: Functional groups can be introduced onto the piperidine ring through various reactions. For instance, if a ketone is present at the 4-position, it can be converted to other functionalities such as an alcohol or an oxime. ajchem-a.com

Modifications on the Butyramide Side Chain: The butyramide side chain can also be modified. For example, the length of the alkyl chain can be altered by starting with different carboxylic acids during the amide bond formation step.

Structural Elucidation and Conformational Analysis of N Ethyl 4 Piperidin 4 Yl Butyramide

Spectroscopic Characterization Techniques for Piperidine-Butyramide Compounds (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques are fundamental to confirming the identity and elucidating the structure of piperidine-butyramide compounds. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For N-Ethyl-4-piperidin-4-yl-butyramide, ¹H and ¹³C NMR are used to identify the distinct structural motifs: the N-ethyl group, the butyramide (B146194) chain, and the piperidine (B6355638) ring.

¹H NMR: The proton spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the butyramide chain, and the protons on the piperidine ring. The piperidine protons often appear as complex multiplets due to their fixed, non-equivalent axial and equatorial positions in the preferred chair conformation. chemicalbook.com The amide N-H proton typically appears as a broad singlet.

¹³C NMR: The carbon spectrum provides complementary information, with distinct signals for the carbonyl carbon of the amide, the carbons of the ethyl group, the butyramide chain, and the piperidine ring. researchgate.net

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals. scielo.br For instance, an HSQC experiment correlates directly bonded proton and carbon atoms, which can be essential for resolving the overlapping signals of the piperidine ring protons. researchgate.net Variable temperature NMR experiments can also be used to study the dynamics of conformational changes, such as ring inversion or rotation around the amide bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are commonly employed. The high-resolution data allow for the calculation of a unique molecular formula, confirming the identity of N-Ethyl-4-piperidin-4-yl-butyramide. rsc.org Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For this molecule, common fragmentation would likely involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the piperidine ring, providing further structural confirmation. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Ethyl-4-piperidin-4-yl-butyramide Predicted values are based on typical shifts for similar functional groups and structures found in the literature. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Piperidine H2/H6 (axial) | ~2.5 - 2.7 | ~45 - 47 |

| Piperidine H2/H6 (equatorial) | ~3.0 - 3.2 | ~45 - 47 |

| Piperidine H3/H5 (axial) | ~1.2 - 1.4 | ~30 - 32 |

| Piperidine H3/H5 (equatorial) | ~1.6 - 1.8 | ~30 - 32 |

| Piperidine H4 | ~1.4 - 1.6 | ~35 - 38 |

| Butyramide α-CH₂ | ~2.1 - 2.3 | ~36 - 38 |

| Butyramide β-CH₂ | ~1.6 - 1.7 | ~19 - 21 |

| Butyramide γ-CH₂ | ~1.4 - 1.6 | ~25 - 27 |

| Butyramide C=O | - | ~173 - 175 |

| Amide N-H | ~5.5 - 6.5 (broad) | - |

| N-Ethyl CH₂ | ~3.2 - 3.4 | ~34 - 36 |

| N-Ethyl CH₃ | ~1.0 - 1.2 | ~14 - 16 |

Computational Chemistry Approaches for Conformational Preferences of N-Ethyl-4-piperidin-4-yl-butyramide

Computational chemistry, particularly methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers profound insights into the conformational landscape of flexible molecules like N-Ethyl-4-piperidin-4-yl-butyramide. researchgate.net These methods can predict the relative energies of different conformers, helping to identify the most stable, low-energy structures.

For piperidine-containing molecules, the primary conformational question revolves around the puckering of the six-membered ring. The chair conformation is generally the most stable, but boat and twist-boat conformations can exist as transition states or in strained systems. wikipedia.org Computational studies on related piperidine derivatives consistently show the chair form to be the energetic minimum. researchgate.net

In N-Ethyl-4-piperidin-4-yl-butyramide, the key variables for computational analysis include:

Piperidine Ring Conformation: Chair vs. other forms.

Substituent Orientation: The orientation of the butyramide chain at the C4 position (axial vs. equatorial). Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Rotatable Bonds: The conformational preferences resulting from rotation around the C-C and C-N bonds of the butyramide and N-ethyl groups.

DFT calculations can be employed to optimize the geometry of various possible conformers and calculate their relative energies. researchgate.net Molecular dynamics simulations can then be used to explore the conformational space under simulated physiological conditions, revealing the dynamic interplay between different conformers and the energy barriers for their interconversion. researchgate.netnih.gov Such modeling studies are crucial for understanding how the molecule's shape might influence its interactions in a biological context. nih.govtandfonline.com

Analysis of Intramolecular Interactions and Stereochemical Features within the N-Ethyl-4-piperidin-4-yl-butyramide Structure

The three-dimensional structure of N-Ethyl-4-piperidin-4-yl-butyramide is heavily influenced by a network of intramolecular interactions and inherent stereochemical features.

Stereochemical Features: The central piperidine ring is the molecule's key stereochemical element. The 4-position, where the butyramide group is attached, is a pro-chiral center. The chair conformation of the piperidine ring leads to two distinct types of proton environments: axial and equatorial. The orientation of the large butyramide substituent is critical; it is strongly predicted to favor the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions.

Intramolecular Interactions:

Hydrogen Bonding: A potential, weak intramolecular hydrogen bond could form between the amide proton (N-H) and the lone pair of electrons on the piperidine nitrogen atom. The formation of this bond would depend on the flexibility of the butyramide chain allowing the molecule to fold back on itself. The existence and strength of such an interaction would stabilize specific conformations and could be investigated using both computational methods and specialized NMR techniques. researchgate.net Another possibility is a hydrogen bond between the amide N-H and the carbonyl oxygen of the same amide group, leading to a folded conformation, although this is less common in simple acyclic amides.

Steric Hindrance: Steric repulsion plays a significant role in determining the molecule's preferred shape. As mentioned, the equatorial placement of the butyramide group is a prime example. Additionally, rotation around the amide C-N bond is restricted, leading to distinct cis and trans rotamers, with the trans conformation being overwhelmingly favored energetically.

Solid-State Structural Investigations (e.g., X-ray Crystallography) of Related Piperidine Amides

While a specific crystal structure for N-Ethyl-4-piperidin-4-yl-butyramide may not be publicly available, extensive X-ray crystallography studies on related piperidine amides provide a clear picture of their solid-state structures. mdpi.comnih.gov Single-crystal X-ray diffraction is the definitive method for determining bond lengths, bond angles, and intermolecular packing in the crystalline state. mdpi.com

Studies on similar structures reveal several common features:

Piperidine Conformation: In the solid state, the piperidine ring almost invariably adopts a chair conformation. wikipedia.orgmdpi.com

Substituent Position: Large substituents at the 4-position are typically found in the equatorial orientation to maximize thermodynamic stability. nih.gov

Table 2: Typical Solid-State Structural Parameters for Piperidine Amide Derivatives from X-ray Crystallography Data Data compiled from published crystal structures of related compounds.

| Parameter | Typical Value |

| C-N (amide) Bond Length | ~1.33 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| C-C (piperidine ring) Bond Length | ~1.52 - 1.54 Å |

| C-N (piperidine ring) Bond Length | ~1.46 - 1.48 Å |

| C-C-C (piperidine ring) Bond Angle | ~111° |

| C-N-C (piperidine ring) Bond Angle | ~112° |

| Intermolecular N-H···O=C H-Bond Distance | ~2.8 - 3.1 Å |

These solid-state investigations provide an experimental benchmark for the structural and conformational features predicted by spectroscopic and computational methods. mdpi.com

Molecular Pharmacology and Mechanistic Investigations of N Ethyl 4 Piperidin 4 Yl Butyramide Analogues Preclinical Focus

In vitro Receptor Binding and Functional Assays of Related Piperidine-Amides (e.g., Opioid Receptors, Dopamine (B1211576) Receptors, other G Protein-Coupled Receptors)

The piperidine-amide scaffold is a versatile structure that has been extensively explored for its interaction with a variety of G protein-coupled receptors (GPCRs), including opioid and dopamine receptors. In vitro studies are crucial for determining the binding affinity and functional activity of these compounds, providing insights into their therapeutic potential and mechanism of action.

Analogues of N-Ethyl-4-piperidin-4-yl-butyramide have been investigated for their activity at various receptors. For instance, a series of 1- and 2-naphthamides with a piperidine (B6355638) core were synthesized and evaluated for their binding to dopamine D2L, D4.2, and serotonin (B10506) 5-HT2A receptors. nih.gov The results indicated that N-(1-Arylalkyl-piperidin-4-yl) carboxamides generally displayed higher affinities than their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts. nih.gov Specifically, a benzyl (B1604629) group at the 1-position of the piperidine ring in the 2-naphthamide (B1196476) series was found to be beneficial for interaction with D4.2 and 5-HT2A receptors. nih.gov Conversely, increasing the linker length between the phenyl ring and the basic nitrogen atom resulted in reduced affinity for these receptors. nih.gov In the 1-naphthamide (B1198061) series, a phenylpropyl moiety led to a potent D4.2 ligand, although its affinity for 5-HT2A receptors was significantly diminished. nih.gov Importantly, all compounds that showed significant affinity for D4.2 and 5-HT2A receptors acted as antagonists. nih.gov

Further studies on indolyl carboxylic amide analogues identified compounds with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov Some of these analogues, which featured a trans double bond in the linker and a fluoroethoxy group on the phenyl-piperazine moiety, retained high D3 receptor affinity with moderate selectivity over D2 receptors. nih.gov These potent D3 ligands generally exhibited low affinity for dopamine D4 receptors and sigma (σ1 and σ2) receptors. nih.gov Functional assays, such as the forskolin-dependent adenylyl cyclase inhibition assay, were used to determine the intrinsic activity of these compounds at D2 and D3 receptors. nih.gov

The opioid receptor family is another significant target for piperidine-amide derivatives. The incorporation of a 4-phenylpiperidine (B165713) pharmacophore, a key feature in morphine, into 4-anilidopiperidines related to fentanyl has led to a new class of potent opioid analgesics. nih.gov Isosteric replacement of the phenyl group with various heteroaryl substituents has expanded this class of compounds. nih.gov Fentanyl itself, N-phenyl-N-[1-(2-phenylethyl) piperidin-4-yl] propanamide, is a highly lipophilic synthetic opioid that selectively binds to the mu-opioid receptor. researchgate.net The structure of fentanyl allows for modifications at four key positions: the piperidine ring, the anilinophenyl ring, the 2-phenylethyl substituent, and the carboxamide moiety, leading to a vast number of analogues with varying potencies. researchgate.net For example, butyrfentanyl, a butyryl amide analog of fentanyl, is one such derivative. nih.gov

The development of novel screening assays, such as high-throughput label-free opioid receptor binding assays using automated desorption electrospray ionization mass spectrometry, provides an alternative to traditional radiometric assays for screening new opioid analogues. rsc.org Additionally, innovative functional assays have been developed to selectively detect signaling from GPCR heteromers, which can be crucial for understanding the complex pharmacology of these receptors. nih.gov

Table 1: In vitro Receptor Binding Data for Selected Piperidine-Amide Analogues

| Compound/Series | Target Receptor(s) | Key Findings | Reference |

| N-(1-Arylalkyl-piperidin-4-yl) carboxamides | D4.2, 5-HT2A | Higher affinity than N-(4-arylalkylamino-piperidin-1-yl) analogues; antagonists. | nih.gov |

| 2-Naphthamides with N-benzylpiperidine | D4.2, 5-HT2A | Favorable interaction and higher affinity. | nih.gov |

| 1-Naphthamide with phenylpropyl moiety | D4.2 | Potent ligand with reduced 5-HT2A affinity. | nih.gov |

| Indolyl carboxylic amide analogues | D3, D2, D4, σ1, σ2 | High affinity and selectivity for D3 over D2; low affinity for D4 and sigma receptors. | nih.gov |

| 4-Phenyl-4-anilidopiperidines | Opioid | Potent opioid analgesic and anesthetic agents. | nih.gov |

| Fentanyl and analogues | Mu-opioid | High affinity and potency; structure allows for extensive modification. | researchgate.net |

Enzymatic Interaction Studies and Inhibition Profiles (e.g., Ergosterol (B1671047) Biosynthesis Inhibition by Related Structures)

Piperidine-containing structures have been identified as potent inhibitors of enzymes involved in the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of the fungal cell membrane. This pathway is a well-established target for antifungal drugs.

Several studies have focused on the ability of piperidine derivatives to inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase. mdpi.com For example, 4-aminopiperidines have emerged as a novel class of antifungal agents. mdpi.com Structure-activity relationship (SAR) studies of these compounds revealed that an N-dodecyl (C12) residue is crucial for potent antifungal activity. mdpi.com This finding is consistent with SAR observed for other N-alkylated heterocyclic antifungals that inhibit ergosterol biosynthesis. mdpi.com Analysis of the sterol patterns in fungi treated with these 4-aminopiperidines indicated an accumulation of specific sterols, which is characteristic of the inhibition of both sterol C14-reductase and sterol C8-isomerase. mdpi.com

The mechanism of action of established antifungal agents like fenpropidin (B1672529) and fenpropimorph, which contain a piperidine ring, also involves the inhibition of these same enzymes. mdpi.com Similarly, piperidine-based derivatives have been shown to inhibit CYP51 (lanosterol 14α-demethylase), another crucial enzyme in the ergosterol pathway, leading to a reduction in ergosterol levels and suppression of fungal growth. researchgate.net

The inhibition of ergosterol biosynthesis is a common mode of action for many antifungal drugs, including azoles, which also target CYP51. nih.govsemanticscholar.org The disruption of this pathway leads to the accumulation of toxic sterol intermediates, impairing cell membrane function and ultimately causing fungal cell damage and death. semanticscholar.org

Beyond the fungal ergosterol pathway, piperidine-derived amide inhibitors have also been developed for mammalian enzymes, such as the human soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial anti-inflammatory and vasodilatory effects. nih.gov SAR studies on these inhibitors have demonstrated that even subtle isosteric modifications can significantly impact their efficacy and metabolic stability. nih.gov

Table 2: Enzymatic Inhibition by Piperidine-Related Structures

| Compound Class | Target Enzyme(s) | Pathway | Key Findings | Reference(s) |

| 4-Aminopiperidines | Sterol C14-reductase, Sterol C8-isomerase | Ergosterol Biosynthesis | N-dodecyl residue is key for activity; dual enzyme inhibition confirmed by sterol pattern analysis. | mdpi.com |

| Piperidine-based derivatives | CYP51 (Lanosterol 14α-demethylase) | Ergosterol Biosynthesis | Inhibit CYP51, reduce ergosterol levels, and suppress fungal growth. | researchgate.net |

| Pyrazole containing fused pyridine (B92270)–pyrimidine derivatives | Sterol 14-alpha demethylase | Ergosterol Biosynthesis | Compounds showed significant ergosterol biosynthesis inhibition. | nih.gov |

| Piperidine-derived amides | Soluble Epoxide Hydrolase (sEH) | Eicosanoid Metabolism | Potent inhibitors of human sEH; isosteric modifications affect efficacy and stability. | nih.gov |

Cellular Pathway Modulation and Signal Transduction Mechanisms Elicited by N-Ethyl-4-piperidin-4-yl-butyramide Analogues

The interaction of N-Ethyl-4-piperidin-4-yl-butyramide analogues with their target receptors initiates a cascade of intracellular signaling events that ultimately determine the cellular response. These signal transduction pathways are complex and can vary depending on the specific receptor subtype, the cell type, and the nature of the ligand (e.g., agonist, antagonist, or biased agonist).

For G protein-coupled receptors (GPCRs), ligand binding triggers a conformational change in the receptor, which in turn activates heterotrimeric G proteins. This activation leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of downstream effector enzymes and ion channels. nih.govelifesciences.org For example, activation of Gq-coupled receptors leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively. elifesciences.org Conversely, Gi-coupled receptors typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. elifesciences.org

Analogues of N-Ethyl-4-piperidin-4-yl-butyramide that target dopamine and opioid receptors modulate these classical G protein signaling pathways. For instance, dopamine D2 and D3 receptor ligands can influence adenylyl cyclase activity, as demonstrated by forskolin-dependent adenylyl cyclase inhibition assays. nih.gov Similarly, opioid receptor agonists, including fentanyl analogues, are known to signal through Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. researchgate.net Recent studies have shown that some novel synthetic opioids, such as nitazene (B13437292) analogues, are high-efficacy agonists for Gi protein signaling at the µ-opioid receptor. researchgate.net

Beyond G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways. Ligand-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) promotes the binding of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades. nih.gov The concept of "biased agonism" describes ligands that preferentially activate either the G protein or the β-arrestin pathway, offering the potential for more targeted therapeutics with fewer side effects. nih.gov

The cellular pathways modulated by piperidine-amide analogues are not limited to GPCRs. As discussed previously, some piperidine derivatives inhibit the ergosterol biosynthesis pathway in fungi. mdpi.comnih.gov This inhibition disrupts the fungal cell membrane, leading to a cascade of events including impaired membrane function, accumulation of toxic intermediates, and ultimately, cell death. semanticscholar.org This represents a distinct mechanism of cellular pathway modulation compared to receptor-mediated signaling.

Furthermore, some piperidine carboxamides have been identified as modulators of the transient receptor potential ankyrin 1 (TRPA1) channel, an ion channel that functions as an irritant sensor. nih.gov These compounds act as noncovalent agonists, directly binding to the channel and inducing its opening, which leads to changes in ion flux and cellular excitability. nih.gov

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as an N-Ethyl-4-piperidin-4-yl-butyramide analogue, and its biological target at an atomic level. These methods provide valuable insights into the binding mode, affinity, and the structural basis for the activity of a compound.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For instance, docking simulations of piperidine-derived amide inhibitors with the human soluble epoxide hydrolase (sEH) have shown that these analogues position themselves within the catalytic pocket in close proximity to key amino acids involved in the hydrolysis of epoxyeicosatrienoic acids (EETs). nih.gov Similarly, docking studies of pyrazole-containing derivatives with sterol 14-alpha demethylase, a key enzyme in ergosterol biosynthesis, have revealed that active compounds bind within the active site of the enzyme, indicating a plausible mechanism for their antifungal activity. nih.gov

In the context of G protein-coupled receptors (GPCRs), molecular docking can help identify crucial interactions. For example, simulations of piperidine carboxamides with the TRPA1 channel suggested that these compounds bind to a hydrophobic site at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov

Molecular dynamics simulations take these static docking poses and simulate the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which is essential for receptor activation and signal transduction. nih.govelifesciences.org For example, MD simulations of aminoethyl-substituted piperidine derivatives with the σ1 receptor have shown that different interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket are responsible for the varying σ1 receptor affinities. nih.gov

Furthermore, MD simulations combined with techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and binding free energy calculations can provide a comprehensive understanding of the structure-activity relationships of a series of compounds. nih.govnih.gov These integrated approaches have been used to analyze the interactions of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2/4/6), helping to identify key structural features for potent inhibition. nih.govnih.gov

Table 3: Application of Molecular Docking and Dynamics Simulations

| Compound Class/Ligand | Target Protein | Method(s) Used | Key Insights | Reference(s) |

| Piperidine-derived amides | Soluble Epoxide Hydrolase (sEH) | Molecular Docking | Ligands bind in the catalytic pocket near key hydrolytic residues. | nih.gov |

| Pyrazole-containing derivatives | Sterol 14-alpha demethylase | Molecular Docking | Active compounds bind in the enzyme's active site. | nih.gov |

| Piperidine carboxamides | TRPA1 Channel | Molecular Docking, Mutational Analysis | Binding to a hydrophobic site at the PH1/S5/S6 interface. | nih.gov |

| Aminoethyl-substituted piperidines | σ1 Receptor | Molecular Dynamics | Different interactions of the piperidine N-atom and substituents with the binding pocket explain affinity differences. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Molecular Docking, 3D-QSAR, MD Simulations | Comprehensive analysis of structure-activity relationships and binding interactions. | nih.govnih.gov |

In vivo Preclinical Pharmacological Characterization in Animal Models for Receptor Occupancy and Target Engagement

Following in vitro characterization, promising N-Ethyl-4-piperidin-4-yl-butyramide analogues are advanced to in vivo preclinical studies in animal models. These studies are essential to understand how the compound behaves in a complex biological system and to evaluate its potential therapeutic effects. Key aspects of this characterization include assessing receptor occupancy and target engagement.

Receptor occupancy studies aim to determine the percentage of target receptors that are bound by the drug at a given dose. This is a critical parameter as it helps to establish a relationship between the administered dose, the concentration of the drug at the target site, and the observed pharmacological effect. Techniques such as positron emission tomography (PET) are often used for in vivo receptor occupancy measurements in the brain.

Target engagement confirms that the drug is interacting with its intended molecular target in a living organism and eliciting a downstream biological response. This can be assessed through various methods, including measuring changes in biomarkers, downstream signaling molecules, or physiological responses that are known to be modulated by the target.

For example, in the development of new cholecystokinin-1 receptor (CCK1R) agonists with a piperidine amide structure, a diet-induced obese rat model was used to evaluate their efficacy. nih.gov The observation of robust weight loss in this model provided strong evidence of target engagement and a desired pharmacological effect. nih.gov The pharmacokinetic data from this study further suggested that the observed efficacy was primarily driven by the activation of CCK1Rs located in the intestinal wall. nih.gov

In the context of opioid research, animal models are used to evaluate the analgesic activity of new compounds. For instance, the acetic acid writhing method in mice has been used to determine the effective dose (ED50) of fentanyl analogues. researchgate.net Such studies allow for the comparison of the potency of new compounds relative to established drugs like morphine and fentanyl. researchgate.net Furthermore, animal models are used to assess other pharmacological properties, such as the duration of action and the recovery of motor coordination following anesthetic doses, as was done for 4-heteroaryl-4-anilidopiperidine derivatives. nih.gov

Preclinical studies in animal models are also crucial for identifying potential liabilities. For example, while a compound may show high potency in vitro, its in vivo efficacy might be limited by poor metabolic stability. Liver microsome stability assays are often conducted in parallel with in vivo studies to predict the metabolic fate of a compound. nih.gov The use of animal models also allows for the study of the metabolism of new compounds, as demonstrated by the identification of novel metabolites of α-methylfentanyl in rat urine. researchgate.net This information is vital for understanding the complete pharmacological profile of a drug candidate.

Metabolic Pathways of N Ethyl 4 Piperidin 4 Yl Butyramide and Analogous Piperidine Amides Preclinical and in Vitro

Enzymatic Biotransformation Processes (e.g., Hydrolysis, Oxidation, N-Dealkylation) in In vitro Systems

In vitro systems, such as human liver microsomes and recombinant enzymes, are instrumental in elucidating the primary metabolic routes for piperidine-containing compounds. The metabolism of these structures is primarily governed by oxidative and hydrolytic reactions.

Key enzymatic processes identified for analogous piperidine-amides include:

N-Dealkylation: This is a predominant metabolic pathway for many 4-aminopiperidine (B84694) derivatives. nih.govacs.org The reaction involves the removal of an alkyl group attached to the piperidine (B6355638) nitrogen, often catalyzed by cytochrome P450 (CYP) enzymes. For instance, studies on fentanyl and its analogues show that N-dealkylation, which cleaves the phenethyl moiety, is a major biotransformation. researchgate.net This process can lead to the formation of active or inactive metabolites.

Oxidation: The piperidine ring itself is susceptible to oxidation. Hydroxylation can occur at various positions on the ring, as well as on alkyl side chains. researchgate.netnih.gov For example, the metabolism of the piperidine derivative N-benzylpiperidine (BP) in liver microsomal systems can lead to the formation of a ketone at the beta-position of the piperidine ring. nih.gov Hydroxylation of the ethyl linker and the piperidine ring has been observed for compounds like acetylfentanyl and acrylfentanyl. researchgate.net

Amide Hydrolysis: The amide bond present in many of these compounds can be cleaved by hydrolase enzymes. This pathway was identified as a major route for furanylfentanyl, leading to the formation of a distinct metabolite profile compared to other fentanyl analogues where N-dealkylation is more dominant. researchgate.net

Formation of Iminium Intermediates: The oxidation of the piperidine ring can proceed via the formation of an iminium ion intermediate. nih.gov This reactive species can then be further metabolized to form more stable products, such as ketones (oxo-piperidines). nih.gov

Table 1: Key In Vitro Biotransformation Processes for Piperidine-Amide Analogs

| Biotransformation Process | Description | Enzymatic System | Example Compounds |

| N-Dealkylation | Removal of an N-alkyl or N-phenethyl group from the piperidine nitrogen. | Cytochrome P450 (CYP3A4, CYP2D6) | 4-Aminopiperidine drugs, Fentanyl analogues nih.govresearchgate.net |

| Ring Oxidation | Hydroxylation or ketonization of the piperidine ring. | Cytochrome P450 | N-benzylpiperidine, Acrylfentanyl researchgate.netnih.gov |

| Side-Chain Oxidation | Hydroxylation of alkyl linkers or substituents. | Cytochrome P450 | Acetylfentanyl, Etoperidone researchgate.netnih.gov |

| Amide Hydrolysis | Cleavage of the amide bond. | Hydrolases | Furanylfentanyl researchgate.net |

Identification and Characterization of Metabolites in Preclinical Models

Preclinical studies, often utilizing animal models and their biological matrices (e.g., urine, plasma), confirm and expand upon in vitro findings. The analysis of samples from these models allows for the structural elucidation of key metabolites.

For fentanyl analogues, which share structural similarities with N-Ethyl-4-piperidin-4-yl-butyramide, several classes of metabolites have been consistently identified:

Nor-Metabolites: Resulting from N-dealkylation, the "nor-" versions of the parent compound are frequently observed. For example, norfentanyl is the product of N-dealkylation of fentanyl. europa.euun.org These metabolites are often major products found in urine. researchgate.net

Hydroxylated Metabolites: Oxidation of the parent drug or its dealkylated metabolite leads to various hydroxylated species. Monohydroxylation on the piperidine ring or the ethyl linker is a common finding for compounds like acetylfentanyl and acrylfentanyl. researchgate.net

Dihydrodiol Metabolites: For compounds containing an aromatic ring susceptible to epoxidation, subsequent hydration can form dihydrodiol metabolites. This is a primary biotransformation for furanylfentanyl. researchgate.net

Further Biotransformation Products: Primary metabolites can undergo further reactions. For example, the major metabolite of etoperidone, formed by alkyl hydroxylation, can be further dealkylated to form other products. nih.gov

Table 2: Identified Metabolites of Analogous Piperidine-Amides in Preclinical Studies

| Parent Compound Class | Metabolite Type | Biotransformation Pathway | Reference |

| Fentanyl Analogues | Nor-metabolites (e.g., Norfentanyl) | N-Dealkylation | researchgate.neteuropa.eu |

| Fentanyl Analogues | Monohydroxylated metabolites | Oxidation (Piperidine ring, ethyl linker) | researchgate.net |

| Furanylfentanyl | Dihydrodiol metabolite | Epoxidation and Hydration | researchgate.net |

| Etoperidone | OH-ethyl-Et | Alkyl Hydroxylation | nih.gov |

| Etoperidone | mCPP (1-m-chlorophenylpiperazine) | N-Dealkylation of parent or primary metabolite | nih.gov |

Role of Cytochrome P450 Enzymes and Other Metabolic Pathways in Compound Disposition

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal catalyst for the Phase I metabolism of a vast number of drugs, including piperidine-amides. nih.gov

CYP3A4: This is the most significant isoform involved in the metabolism of 4-aminopiperidine drugs and many fentanyl analogues. nih.govacs.org It is a major contributor to N-dealkylation reactions. nih.govnih.gov Studies with recombinant CYP enzymes and specific inhibitors like ketoconazole (B1673606) have confirmed the dominant role of CYP3A4 in the formation of multiple metabolites for compounds such as etoperidone. nih.gov

CYP2D6: While CYP3A4 is often dominant, CYP2D6 can also play a significant role in the metabolism of certain piperidine-containing drugs, such as indoramin (B1671937) and lorcainide. nih.gov Its contribution can sometimes be comparable to or even exceed that of CYP3A4 for specific pathways like indole (B1671886) hydroxylation. nih.gov

Other CYP Isoforms: Other isoforms, including CYP1A2, 2B6, 2C8, 2C9, and 2C19, generally show much lower activity towards these compounds compared to CYP3A4 and CYP2D6. nih.govnih.gov

Flavin-containing Monooxygenases (FMO): While CYPs are the primary drivers, other Phase I enzymes like FMOs can also catalyze reactions such as N-oxidation, although this is often a less prominent pathway for this class of compounds compared to CYP-mediated reactions. nih.gov

The specific interactions between the drug and the active site of the enzyme, such as hydrogen bonding with key residues like serine 119 in CYP3A4, can influence which metabolic pathway is favored. nih.govacs.org

Table 3: Key Enzymes in the Metabolism of Piperidine-Amide Analogs

| Enzyme | Role in Metabolism | Substrate Examples | Reference |

| CYP3A4 | Major contributor to N-dealkylation and oxidation. | 4-Aminopiperidine drugs, Fentanyl, Etoperidone | nih.govacs.orgnih.gov |

| CYP2D6 | Significant contributor for specific compounds. | Indoramin, Lorcainide, Astemizole | nih.gov |

| Other CYPs | Minor or insignificant role. | Various 4-aminopiperidine drugs | nih.govnih.gov |

Species-Specific Metabolic Profiles of Related Piperidine-Amide Compounds

Metabolic pathways can vary significantly between different species used in preclinical testing (e.g., rats, guinea pigs, humans). These differences are often due to variations in the expression levels and catalytic activities of metabolic enzymes like CYPs.

For example, piperidine analogues showed improved metabolic stability in rat liver microsomes compared to other systems in one study, highlighting species-dependent differences. nih.gov Biodistribution studies in rats for a different piperidine derivative showed rapid clearance from the blood and organs, which is a critical pharmacokinetic parameter that can differ between species. nih.gov While in vitro results from human hepatocytes often correlate well with in vivo findings in humans, direct extrapolation from animal models must be done with caution. researchgate.net Understanding these species-specific profiles is crucial for accurately predicting human pharmacokinetics and metabolism from preclinical data.

Table 4: Comparative Metabolic Data for Piperidine-Amide Analogs in Different Species

| Parameter | Species | Finding | Reference |

| Metabolic Stability | Rat | Piperidine analogues showed improved stability in rat liver microsomes. | nih.gov |

| Metabolite Profile | Human vs. Rat | In vitro hepatocyte results generally match in vivo human findings. | researchgate.net |

| Pharmacokinetics | Rat | Fast clearance of a piperidine derivative from blood and organs observed. | nih.gov |

| Enzyme Activity | Guinea Pig | High affinity for sigma receptors in brain membranes. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-4-piperidin-4-yl-butyramide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and piperidine ring functionalization. Analogous protocols suggest optimizing temperature (e.g., 0–60°C), solvent choice (e.g., DMF or THF for solubility), and reaction time (12–48 hours) to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity . Catalysts like HATU or DCC may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization is critical.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (>95% recommended for biological studies). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) confirms structural integrity by resolving piperidine ring protons and ethyl/butyramide substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

Q. What are the key safety considerations when handling N-Ethyl-4-piperidin-4-yl-butyramide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols. Store in a cool, dry, ventilated area, away from oxidizers. Dispose of waste via certified hazardous waste services. While specific toxicity data may be limited, analogous piperidine derivatives show acute oral toxicity (LD₅₀ > 300 mg/kg) and potential respiratory irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition assays, employ fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies. Cellular assays (e.g., luciferase reporters) assess functional impacts on signaling pathways .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?

- Methodological Answer : For crystallographic discrepancies, refine structures using SHELX software (SHELXL for small molecules) with high-resolution data (≤1.0 Å). Validate NMR assignments via DEPT-135 or NOESY to distinguish overlapping signals. Cross-validate with IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). If ambiguity persists, synthesize isotopically labeled analogs (¹³C/¹⁵N) for unambiguous assignment .

Q. What methodological approaches are recommended for assessing the compound's stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40–60°C for 1–4 weeks; analyze degradation products via LC-MS.

- pH Stability : Test in buffers (pH 2–12) to simulate gastrointestinal or physiological conditions.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation.

Use kinetic modeling (Arrhenius equation) to predict shelf life. Store lyophilized samples at -20°C for long-term stability .

Q. How can researchers address low yields or side reactions during large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of amine for amide coupling). Switch to flow chemistry for better heat/mass transfer. Use scavenger resins (e.g., QuadraPure™) to remove excess reagents. For side reactions (e.g., piperidine ring oxidation), introduce protecting groups (Boc or Fmoc) and deprotect post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.